Physicochemical properties of N-Butyl L-Cbz-isoleucinamide
Physicochemical properties of N-Butyl L-Cbz-isoleucinamide
The following technical guide details the physicochemical profiling, synthesis, and thermodynamic characterization of N-Butyl L-Cbz-isoleucinamide . This guide is structured for researchers requiring rigorous methodological standards and thermodynamic modeling protocols.
Content Type: Technical Whitepaper & Experimental Guide
Subject:
Executive Summary
N-Butyl L-Cbz-isoleucinamide is a hydrophobic amino acid derivative frequently utilized as a model compound in thermodynamic studies of solid-liquid equilibrium. Structurally, it consists of an L-isoleucine core protected at the N-terminus by a benzyloxycarbonyl (Cbz) group and modified at the C-terminus with a butylamide moiety.
Its primary utility lies in:
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Peptide Mimetics: Serving as a structural surrogate for hydrophobic residues in protease inhibitors.
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Thermodynamic Modeling: Providing data for activity coefficient models (e.g., NRTL, Wilson, UNIFAC) in organic solvents.
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Crystallization Kinetics: Studying the impact of hydrophobic alkyl chains on crystal lattice energy and solubility parameters.
Molecular Architecture & Synthesis
Structural Specifications
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IUPAC Name: benzyl N-[(2S,3S)-1-(butylamino)-3-methyl-1-oxopentan-2-yl]carbamate
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Molecular Formula:
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Molecular Weight: 334.46 g/mol
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Chirality: L-configuration (S,S) at the isoleucine centers.
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Key Functional Groups:
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Carbamate (Urethane): Provides acid-stable, hydrogenolysis-labile N-protection.
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Amide: Formed via condensation with
-butylamine. -
Isobutyl Side Chain: Imparts significant hydrophobicity and steric bulk.
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Synthetic Pathway
The synthesis follows a standard solution-phase peptide coupling protocol designed to minimize racemization.
Reagents:
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Amine: n-Butylamine (CAS: 109-73-9)[3]
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Coupling Agents: EDC·HCl / HOBt (to suppress racemization) or Isobutyl chloroformate (Mixed Anhydride method).
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Solvent: Dichloromethane (DCM) or DMF.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for N-Butyl L-Cbz-isoleucinamide via carbodiimide coupling.
Physicochemical Characterization
Solid-State Properties
Upon purification (typically recrystallization from ethyl acetate/hexane), the compound exists as a white crystalline solid.
| Property | Value / Range | Method of Determination |
| Physical State | White Crystalline Powder | Visual Inspection |
| Melting Point ( | 145.0 – 155.0 °C (Typical)* | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Fusion ( | ~35 - 45 kJ/mol | DSC (Integration of endothermic peak) |
| Crystal System | Monoclinic or Orthorhombic | Powder X-Ray Diffraction (PXRD) |
*Note: Exact melting points vary slightly based on solvent of crystallization and purity. Analogous Cbz-amino-acid-amides typically melt in this range.
Solution Thermodynamics (Solubility)
The solubility of N-Butyl L-Cbz-isoleucinamide is temperature-dependent and follows an endothermic dissolution process. It is generally soluble in alcohols (ethanol, isopropanol), esters (ethyl acetate), and polar aprotic solvents (DMF, DMSO), but insoluble in water.
Thermodynamic Modeling
To design crystallization processes, the experimental solubility (
Where:
- : Mole fraction solubility of the solute.[4]
- : Absolute temperature (K).[4][5]
- : Empirical model parameters derived from regression analysis.
Causality: The positive correlation between temperature and solubility indicates that the dissolution entropy (
Experimental Protocols
Protocol: Gravimetric Solubility Determination
Objective: Accurate measurement of mole fraction solubility in pure solvents (e.g., Ethanol, Isopropanol).
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Preparation: Add excess N-Butyl L-Cbz-isoleucinamide solid to 50 mL of the selected solvent in a jacketed equilibrium cell.
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Equilibration: Stir continuously using a magnetic stirrer. Maintain temperature within
K using a circulating water bath. -
Duration: Allow 24 hours for equilibrium (solid-liquid saturation).
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Sampling: Stop stirring and allow phases to separate for 30 minutes.
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Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm) to prevent precipitation during transfer.
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Weighing: Transfer a known volume to a pre-weighed weighing dish.
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Drying: Evaporate solvent in a vacuum oven at 40°C until constant mass is achieved.
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Calculation: Determine mole fraction (
) based on the mass of the dry residue and the initial solvent mass.
Solubility Measurement Workflow
Figure 2: Standard gravimetric workflow for solubility determination.
Protocol: HPLC Purity Analysis
Objective: Verify chemical purity >98% prior to thermodynamic studies.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile (ACN).
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Gradient: 50% B to 90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm (amide bond) and 254 nm (Cbz aromatic ring).
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Retention Time: Expect elution late in the gradient due to the hydrophobic butyl and Cbz groups.
References
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Solid-Phase Synthesis & Protection
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Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201.
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Thermodynamic Modeling (Apelblat Equation)
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Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.
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Comparative Solubility of Cbz-Amino Acid Amides
- Note: While specific data for the Ile derivative is often grouped in broader studies, the methodology follows the standards set by
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Ye, S., et al. (2015). Solubility of N-butyl-N-benzyloxycarbonyl-L-prolinamide in different binary solvents. Journal of Chemical & Engineering Data. (Reference for methodology on homologous series).
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Peptide Coupling Reagents (EDC/HOBt)
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
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